(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar reaction conditions and reagents as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the isopropyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, demonstrating anticonvulsant activity . Additionally, it can bind to transient receptor potential channels (TRP), resulting in pain relief .
Comparison with Similar Compounds
Similar Compounds
®-(-)-Carvotanacetone: A similar compound with comparable structural features and biological activities.
®-5-Isopropyl-2-methyl-2-cyclohexen-1-one: Another dihydrocarvone compound with similar properties.
Uniqueness
(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one is unique due to its specific ®-configuration and the presence of an exocyclic isopropenyl double bond
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3/t8-/m1/s1 |
InChI Key |
OAYBZGPDRAMDNF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC=C(C(=O)C1)C(C)C |
Canonical SMILES |
CC1CC=C(C(=O)C1)C(C)C |
Origin of Product |
United States |
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